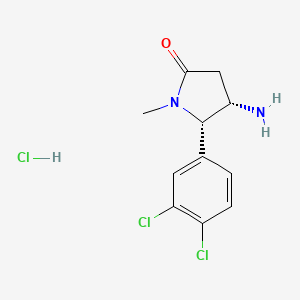
(4S,5S)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride is a chiral compound with significant interest in medicinal chemistry due to its potential pharmacological properties. This compound features a pyrrolidinone core substituted with an amino group and a dichlorophenyl group, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride typically involves the following steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto acid.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a dichlorobenzene derivative reacts with the pyrrolidinone core.
Amination: The amino group is introduced through a reductive amination reaction, where an appropriate amine reacts with the ketone group on the pyrrolidinone core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes using efficient catalysts, controlling reaction conditions such as temperature and pressure, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, potentially altering the compound’s pharmacological properties.
Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4S,5S)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (4S,5S)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling pathways. This can result in various pharmacological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-4-amino-5-phenyl-1-methylpyrrolidin-2-one hydrochloride: Lacks the dichlorophenyl group, which may result in different pharmacological properties.
(4S,5S)-4-amino-5-(3-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride: Contains only one chlorine atom, potentially altering its reactivity and interactions.
Uniqueness
The presence of the dichlorophenyl group in (4S,5S)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique structural feature may contribute to its distinct pharmacological profile and therapeutic potential.
Properties
Molecular Formula |
C11H13Cl3N2O |
|---|---|
Molecular Weight |
295.6 g/mol |
IUPAC Name |
(4S,5S)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H/t9-,11-;/m0./s1 |
InChI Key |
IXPQYOQCRLDDDR-ROLPUNSJSA-N |
Isomeric SMILES |
CN1[C@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)Cl)Cl.Cl |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















